Benzyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-glucopyranoside
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Overview
Description
Benzyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-glucopyranoside is a molecule with the CAS number 3554-96-9 . It is an indispensable molecule in the realm of biomedicine, fostering exploration into combatting afflictions . This agent serves as a catalyst for elucidating the intricacies of drug synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C21H31NO11 . The InChI key is MYDRTQFLXCNCAG-YOADDMFFSA-N . The canonical SMILES representation is CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)CO)O)O)O .Scientific Research Applications
Cytotoxic and Apoptosis Inducing Agents
A review highlighted the biological activities of a class of glycosides, which includes Benzyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-glucopyranoside. These compounds, specifically acacic acid-type saponins (AATS), have been noted for their significant cytotoxic/antitumor, immunomodulatory, antimutagenic, and apoptosis-inducing properties. The study emphasizes the chemical structure and various substituent patterns that contribute to the induction of apoptosis, making them a focus in the search for new antitumor agents (Lacaille‐Dubois et al., 2011).
Potential Antimicrobial Agents
Research on benzo-fused five-membered nitrogen containing heterocycles, closely related in structure to this compound, has shown promise as potential antimicrobial agents. The study involved molecular docking and the synthesis of related compounds, highlighting their binding affinity to DNA gyrase subunit B, a crucial target in antimicrobial drug development (PatilTejaswini & Amrutkar Sunil, 2021).
Antioxidant and Radical Scavenging Activities
Studies on chromones and their derivatives, which are structurally related to this compound, have showcased their significant antioxidant and radical scavenging activities. The presence of certain functional groups, such as hydroxyl groups, plays a pivotal role in their effectiveness in neutralizing active oxygen species and free radicals, contributing to their potential as therapeutic agents in various diseases (Yadav et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO11/c1-10(25)22-14-19(33-21-18(29)17(28)15(26)12(7-23)32-21)16(27)13(8-24)31-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16-,17+,18-,19-,20+,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDRTQFLXCNCAG-DWFGKLAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747096 |
Source
|
Record name | Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50692-66-5 |
Source
|
Record name | Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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